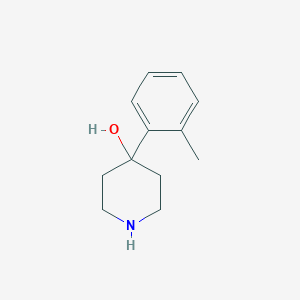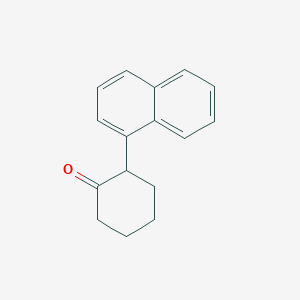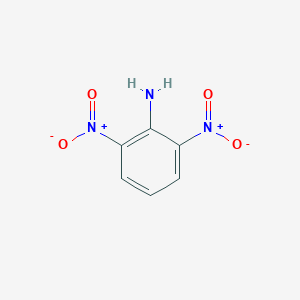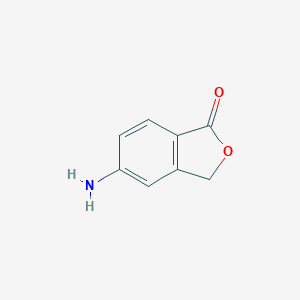
3-(1-Pipéridinylméthyl)phénol
Vue d'ensemble
Description
3-(1-Piperidinylmethyl)phenol is an organic compound with the chemical formula C12H17NO. It is a white solid that is soluble in water and organic solvents. This compound is used as an intermediate in the synthesis of various drugs and pesticides, and it has applications in the field of medicine as a local anesthetic .
Applications De Recherche Scientifique
3-(1-Piperidinylmethyl)phenol has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
The exact role of 3-(1-Piperidinylmethyl)phenol in biochemical reactions is not well-documented. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1-Piperidinylmethyl)phenol, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied in in vitro or in vivo settings .
Dosage Effects in Animal Models
The effects of different dosages of 3-(1-Piperidinylmethyl)phenol in animal models have not been reported in the literature .
Méthodes De Préparation
3-(1-Piperidinylmethyl)phenol can be synthesized through a condensation reaction between phenol and 1-piperidinecarboxaldehyde. This reaction is typically carried out under alkaline conditions, using an alkaline solvent such as sodium hydroxide or potassium hydroxide . Another method involves dissolving m-hydroxybenzaldehyde in a solvent, adding piperidine, and then using sodium borohydride for reduction . This method is advantageous for industrial production due to its stable yield, controllable quality, and environmental friendliness .
Analyse Des Réactions Chimiques
3-(1-Piperidinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: It can undergo substitution reactions, particularly with halogenating agents, to form various substituted phenols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are quinones, reduced derivatives, and substituted phenols .
Mécanisme D'action
The mechanism of action of 3-(1-Piperidinylmethyl)phenol involves its interaction with biological molecules, particularly through its phenolic and piperidine groups. These interactions can affect various molecular targets and pathways, including:
Free Radical Scavenging: The phenolic group can scavenge free radicals, providing antioxidant effects.
Metal Chelation: It can chelate metal ions, which is important in various biochemical processes.
Cell Signaling: It can modulate cell signaling pathways, including the Nrf2 pathway and NF-kB pathway, which are involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
3-(1-Piperidinylmethyl)phenol can be compared with other similar compounds, such as:
Propriétés
IUPAC Name |
3-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBERFQYFWYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356602 | |
| Record name | 3-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73279-04-6 | |
| Record name | 3-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Hydroxybenzyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of an intramolecular hydrogen bond in 3-(1-Piperidinylmethyl)phenol influence its reactivity with the cumyloxyl radical?
A1: Unlike its counterparts 2-(1-piperidinylmethyl)phenol and 4-methoxy-2-(1-piperidinylmethyl)phenol, 3-(1-Piperidinylmethyl)phenol exhibits hydrogen atom transfer (HAT) from both the phenolic O-H and the α-C-H bonds when reacting with the cumyloxyl radical in acetonitrile. [] This suggests that the positioning of the piperidinylmethyl group relative to the phenolic OH group in 3-(1-Piperidinylmethyl)phenol results in a weaker intramolecular hydrogen bond, allowing for HAT from both sites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide](/img/structure/B188694.png)

![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)






![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)




